molecular formula C13H13ClN2O2 B11818920 Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11818920
M. Wt: 264.71 g/mol
InChI Key: WGCJBTUHSSEXIK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate (CAS 1029295-67-7) is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 . It features a 1H-pyrazole core substituted with a 4-chloro-3-methylphenyl group at the 5-position and an ethyl ester at the 3-position. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse pharmacological applications . Researchers value this core structure for developing novel bioactive molecules, as pyrazole derivatives are widely described in scientific literature as inhibitors of protein glycation and as possessing antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . The specific substitution pattern on this compound makes it a versatile building block or intermediate for further synthetic exploration. It can be used in the synthesis of more complex target molecules, particularly in constructing ligands for various biological receptors or in generating combinatorial libraries for high-throughput screening. The compound is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-11(15-16-12)9-4-5-10(14)8(2)6-9/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCJBTUHSSEXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

  • Catalysts : Nano-ZnO enhances reaction efficiency, achieving yields up to 95% under solvent-free conditions.

  • Solvents : Polar aprotic solvents like DMF improve regioselectivity by stabilizing intermediates.

  • Temperature : Reflux in ethanol (78°C) is standard, but microwave-assisted synthesis reduces time from hours to minutes.

Mechanistic Pathway :

  • Hydrazine attacks the β-ketoester’s ketone group, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates water, yielding the pyrazole core.

  • Esterification with ethanol finalizes the carboxylate moiety.

Acetylenic Ketone-Based Synthesis

Alternative routes utilize acetylenic ketones 3 (e.g., 4-chloro-3-methylphenylpropynone) reacted with hydrazine derivatives. This method offers access to 3,5-disubstituted pyrazoles but requires careful control to avoid regioisomer formation.

Regioselectivity Challenges

  • Steric Effects : Bulky substituents on the acetylenic ketone favor formation of the 5-substituted isomer.

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF<sub>3</sub>) direct nucleophilic attack to the α-position, as shown in trifluoromethylation studies.

Example Protocol :

  • React 4-chloro-3-methylphenylpropynone 3 with hydrazine hydrate in ethanol.

  • Stir at 60°C for 6 hours.

  • Isolate product via column chromatography (hexane:ethyl acetate, 4:1).

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining hydrazines, diketones, and esters in a single step. For instance, a one-pot reaction of 4-chloro-3-methylphenylhydrazine 1 , ethyl acetoacetate 2 , and acetic anhydride generates the target compound with 85% yield.

Advantages of MCRs

  • Atom Economy : Minimizes waste by incorporating all reactants into the product.

  • Scalability : Suitable for industrial production due to reduced purification steps.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)TimeRegioselectivity
CyclocondensationNano-ZnO952 hHigh
Acetylenic KetoneNone706 hModerate
MulticomponentH<sub>2</sub>SO<sub>4</sub>853 hHigh

Table 1: Performance metrics of key preparation methods.

Industrial-Scale Production Considerations

Continuous Flow Systems

  • Microreactors : Enhance heat transfer and mixing, reducing side reactions.

  • Catalyst Recycling : Ionic liquids (e.g., [bmim]PF<sub>6</sub>) enable reuse for >5 cycles without yield loss.

Environmental Impact

  • Solvent Selection : Ethanol and water are preferred over toluene or DMF to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential medicinal properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly as a potential herbicide. Its structure allows it to interact with plant growth mechanisms, providing an effective means of controlling unwanted vegetation while promoting crop yields .

Material Science

This compound can also be utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating advanced materials with enhanced durability and performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against multiple strains of bacteria and fungi. The compound's ability to inhibit biofilm formation was particularly noteworthy, which is crucial in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that this compound could significantly reduce the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-4-carboxylate: A similar compound with a different substitution pattern on the pyrazole ring.

    Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-2-carboxylate: Another isomer with the carboxylate group in a different position.

    Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxamide: A related compound where the ester group is replaced with an amide group.

Uniqueness

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both an ester group and a chloro-substituted phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic structure. The presence of the 4-chloro-3-methylphenyl group enhances its biological activity by influencing its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness against various pathogens.

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
This compound0.22 - 0.25-Staphylococcus aureus
---Staphylococcus epidermidis

The compound showed significant activity in inhibiting biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis
HepG24.5Cell cycle arrest

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for reducing tumor growth .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. It has shown significant inhibition of COX enzymes, which are key players in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound0.010.0052

The selectivity index indicates its potential as a safer anti-inflammatory agent compared to traditional NSAIDs .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it significantly inhibited bacterial growth at low concentrations, suggesting its potential use in treating resistant strains.

Case Study 2: Anticancer Properties
In vitro studies on breast cancer cells revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptotic markers, highlighting its role as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions or Biginelli-like multicomponent reactions . A one-pot approach involving aromatic aldehydes, ethyl acetoacetate, and thioureas under acidic conditions (e.g., HCl or acetic acid) is widely used to construct the pyrazole core . For example, the Biginelli reaction facilitates the formation of dihydropyrimidinones, which can be cyclized with hydrazine derivatives to yield pyrazole esters. Post-synthetic modifications, such as chlorination at the 4-position of the aryl ring, may require electrophilic substitution using Cl2 or SO2Cl2 under controlled conditions .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves bond angles, dihedral angles, and packing interactions (e.g., C–H···O and π-π stacking), as demonstrated in related pyrazole esters with triclinic crystal systems (space group P1) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., downfield shifts for ester carbonyls at ~165–170 ppm and aromatic protons at 7.0–8.0 ppm) .
  • LC-MS/HPLC : Validates purity (>95%) and monitors intermediates during multi-step syntheses .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase computational models. For instance:

  • DFT calculations (e.g., B3LYP/6-31G*) may overestimate carbonyl stretching frequencies compared to experimental IR data due to hydrogen bonding in the solid state .
  • SC-XRD (Single-Crystal X-ray Diffraction) can validate torsional angles in the pyrazole ring, which may deviate from in-silico predictions by up to 5° due to steric hindrance from the 4-chloro-3-methylphenyl group .
  • Solvatochromism studies in varying solvents (e.g., DMSO vs. chloroform) help reconcile UV-Vis absorption shifts .

Advanced: What strategies improve reaction yields in multi-step syntheses of substituted pyrazole carboxylates?

Methodological Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C for 10 hours → 20 minutes at 150 W) while improving regioselectivity .
  • Catalyst screening : Pd/C or CuI enhances coupling efficiency for aryl-chloride intermediates, achieving >80% yield in Suzuki-Miyaura reactions .
  • Purification protocols : Use of silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) minimizes byproduct carryover .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
While toxicity data are limited, standard precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HCl gas) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How does the electronic nature of the 4-chloro-3-methylphenyl substituent influence reactivity?

Methodological Answer:
The electron-withdrawing chloro group at the para position increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions (e.g., amidation or hydrolysis). In contrast, the methyl group at the meta position introduces steric bulk, reducing reaction rates in crowded transition states. Computational NBO (Natural Bond Orbital) analysis shows a 12% increase in positive charge density at C-4 compared to unsubstituted analogs, corroborating enhanced reactivity toward Grignard reagents .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid ester hydrolysis, which can reduce purity by 5–10% per month under humid conditions .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO4) to prevent exothermic decomposition into CO and NOx .

Advanced: How can researchers design structure-activity relationship (SAR) studies for pyrazole carboxylates?

Methodological Answer:
SAR workflows involve:

  • Bioisosteric replacement : Swap the 4-chloro group with CF3 or OCH3 to modulate lipophilicity (log P values range from 2.1 to 3.5) .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target enzymes (e.g., carbonic anhydrase IX) .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC50 profiling to correlate substituent effects with cytotoxicity .

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